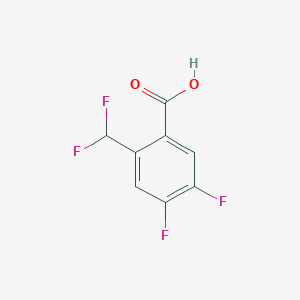
2-(Difluoromethyl)-4,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4,5-difluorobenzoic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4,5-difluorobenzoic acid typically involves the introduction of difluoromethyl and difluorobenzoic acid moieties through various chemical reactions. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated benzoic acid derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
2-(Difluoromethyl)-4,5-difluorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4,5-difluorobenzoic acid
- 2-(Difluoromethyl)-3,4-difluorobenzoic acid
- 2-(Difluoromethyl)-4,5-dichlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-4,5-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to similar compounds. The difluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7H,(H,13,14) |
InChI Key |
YFNFXBARBNLBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


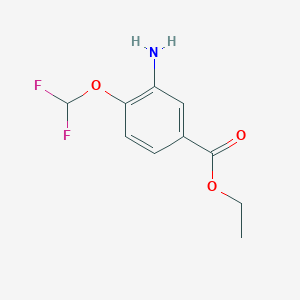
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)

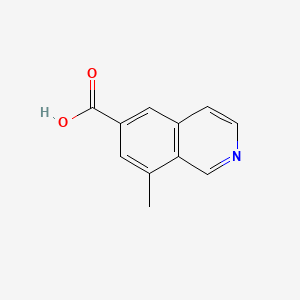
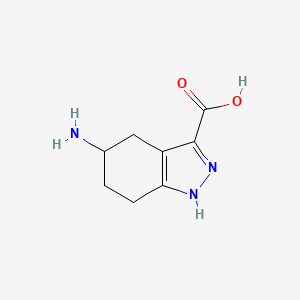
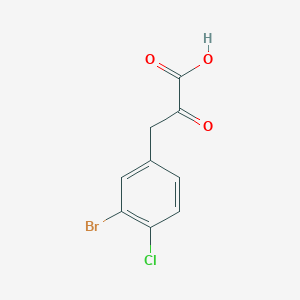

![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)

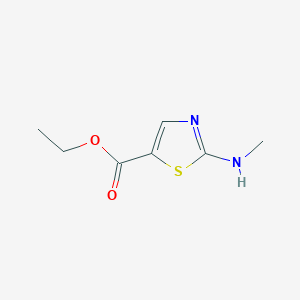

![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)

